

The Therapeutic Potential of PLK2 Inhibition: A Technical Guide for Drug Discovery

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Introduction

Polo-like kinase 2 (PLK2), a serine/threonine kinase, has emerged as a compelling therapeutic target for a range of human diseases, most notably neurodegenerative disorders and cancer. PLK2 plays a crucial role in various cellular processes, including cell cycle progression, neuronal function, and stress responses.^{[1][2]} Its dysregulation is implicated in the pathogenesis of Parkinson's disease, Alzheimer's disease, and several malignancies. This technical guide provides an in-depth exploration of the therapeutic potential of PLK2 inhibition, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved.

PLK2: A Multifaceted Kinase

PLK2 is a member of the polo-like kinase family, which also includes PLK1, PLK3, and PLK4.^[2] These kinases are characterized by an N-terminal kinase domain and a C-terminal polo-box domain (PBD) that mediates substrate binding and localization.^[2] While PLK1 is the most extensively studied for its role in mitosis, PLK2 has a unique expression pattern, being highly abundant in the brain where it is involved in synaptic plasticity and neuroprotection.^[2] Beyond the nervous system, PLK2 is also implicated in the DNA damage response and cell cycle regulation.^[2]

Therapeutic Potential in Neurodegenerative Diseases

Parkinson's Disease (PD)

A hallmark of Parkinson's disease is the aggregation of α -synuclein protein in Lewy bodies. PLK2 has been identified as a major kinase responsible for the phosphorylation of α -synuclein at serine 129 (pS129), a post-translational modification abundant in these aggregates.[3] Inhibition of PLK2 is therefore being investigated as a strategy to reduce the formation of pathogenic α -synuclein species. Preclinical studies have shown that both genetic and pharmacological inhibition of PLK2 can attenuate α -synuclein deposition and associated neurotoxicity.[3][4]

Alzheimer's Disease (AD)

In the context of Alzheimer's disease, PLK2 has been linked to the processing of amyloid precursor protein (APP), a key event in the generation of amyloid- β (A β) plaques.[5] Elevated levels of PLK2 have been observed in the brains of AD patients and mouse models.[5] Pharmacological inhibition of PLK2 has been shown to hinder A β formation, reduce synapse loss, and improve memory deficits in preclinical AD models.[5] However, some studies have reported sex-dependent effects, with PLK2 inhibition mitigating cognitive decline in male mice while potentially increasing amyloid pathology in females, highlighting the need for further investigation.[6][7]

Therapeutic Potential in Oncology

The role of PLK2 in cancer is complex and appears to be context-dependent. In some cancers, such as certain types of leukemia and breast cancer, PLK2 may act as a tumor suppressor. Conversely, in other malignancies, PLK2 inhibition has been shown to induce cell cycle arrest and apoptosis, making it a potential anti-cancer strategy.[2] PLK2 inhibitors can also sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy and radiotherapy.[2]

Pharmacological Inhibitors of PLK2

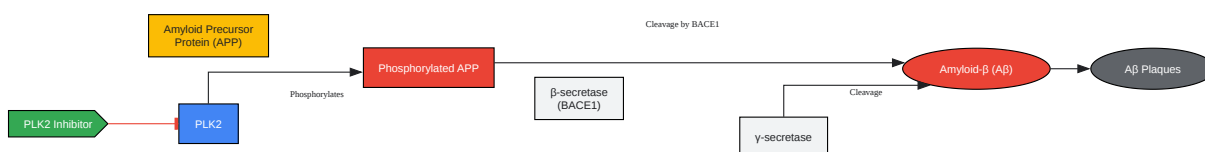
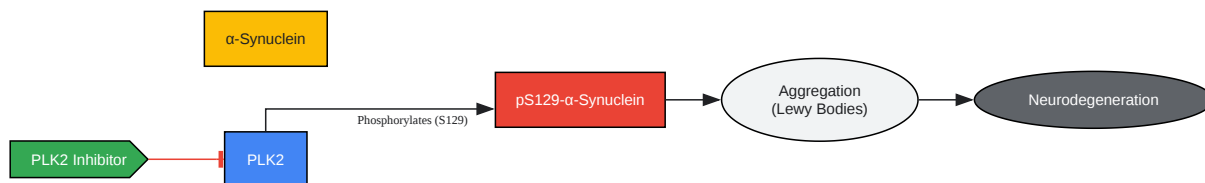
A number of small molecule inhibitors targeting PLK2 have been developed and investigated in preclinical studies. These inhibitors vary in their selectivity for PLK2 over other PLK family

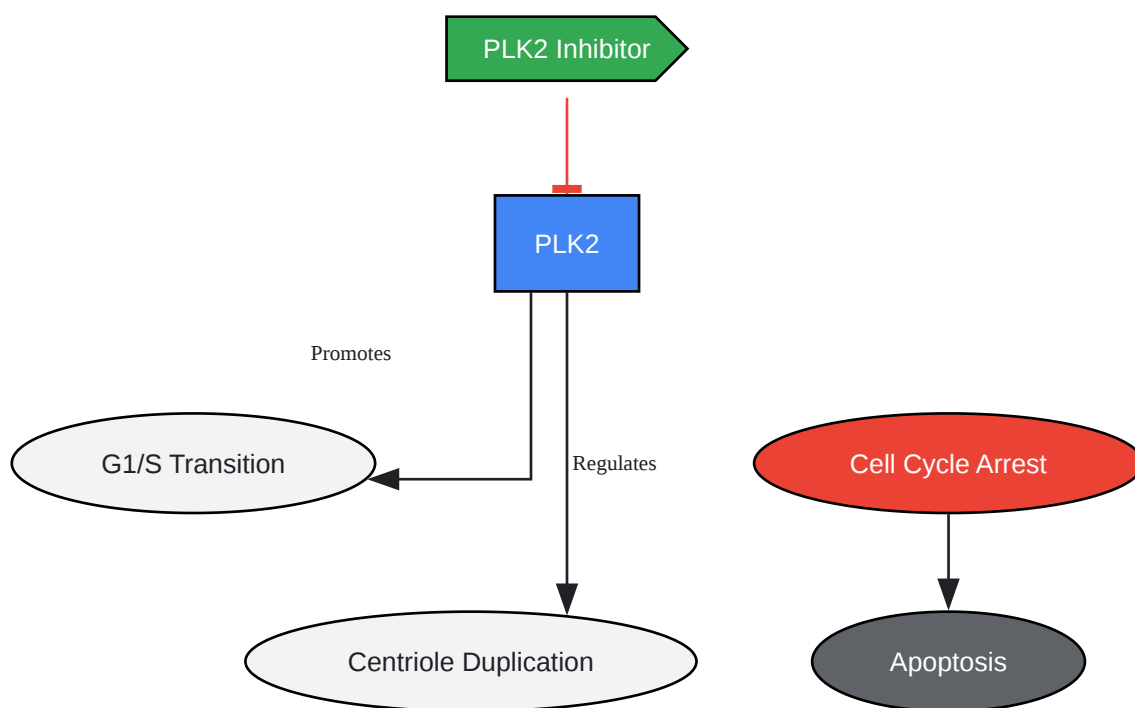
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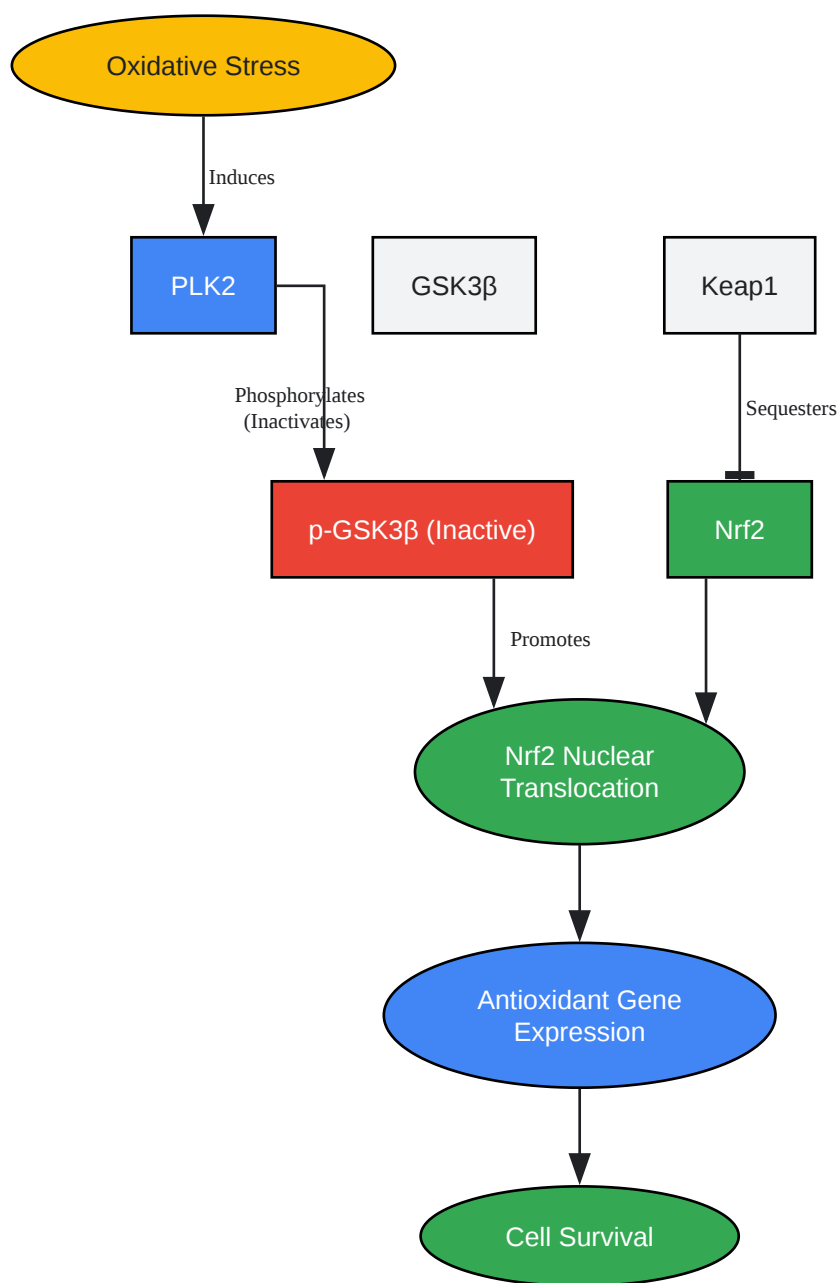
Inhibitor	Target(s)	IC50 (nM) - PLK2	IC50 (nM) - PLK1	IC50 (nM) - PLK3	Reference(s)
BI 2536	PLK1, PLK2, PLK3, BRD4	3.5	0.83	9	[1] [8] [9]
Volasertib (BI 6727)	PLK1, PLK2, PLK3	5	0.87	56	[10] [11] [12]
Rigosertib (ON 01910.Na)	PLK1, PLK2	~270 (30-fold less potent than for PLK1)	9	No activity	[13] [14]
TC-S 7005	PLK1, PLK2, PLK3	4	214	24	[13]
ELN 582175	PLK2 (selective)	Not specified	Not specified	Not specified	[3]
ELN 582646	PLK2 (selective)	Not specified	Not specified	Not specified	[3]
ON1231320	PLK2 (selective)	Not specified	Not specified	Not specified	[15]

Key Signaling Pathways Involving PLK2

PLK2-Mediated α -Synuclein Phosphorylation in Parkinson's Disease







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